molecular formula C8H10N2 B025392 1-Propyl-1H-pyrrole-2-carbonitrile CAS No. 101001-64-3

1-Propyl-1H-pyrrole-2-carbonitrile

Cat. No.: B025392
CAS No.: 101001-64-3
M. Wt: 134.18 g/mol
InChI Key: MGNDDHSFHOPLSZ-UHFFFAOYSA-N
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Description

1-n-Propylpyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Propylpyrrole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-n-propylpyrrole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the formation of the carbonitrile group.

Industrial Production Methods: Industrial production of 1-n-Propylpyrrole-2-carbonitrile often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-n-Propylpyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield 1-n-propylpyrrole-2-methanamine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: 1-n-Propylpyrrole-2-methanamine.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-n-Propylpyrrole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Pyrrole-2-carbonitrile: Shares the pyrrole ring structure but lacks the propyl group.

    1-n-Butylpyrrole-2-carbonitrile: Similar structure with a butyl group instead of a propyl group.

    1-n-Propylpyrrole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.

Uniqueness: 1-n-Propylpyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

101001-64-3

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-propylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3

InChI Key

MGNDDHSFHOPLSZ-UHFFFAOYSA-N

SMILES

CCCN1C=CC=C1C#N

Canonical SMILES

CCCN1C=CC=C1C#N

Synonyms

1H-Pyrrole-2-carbonitrile,1-propyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the same manner as described in Reference Example 2 (1) except that 1-n-propylpyrrole-2-carbaldehyde (prepared in the same manner as described in Can. J. Chem., 55, 4112, 1977, b.p. 72°-75°C./5 mmHg) (8.2 g, 60 mmole) is used instead of 1-isopropylpyrrole-2-carbaldehyde and further the product is isolated by silica gel column chromatography (solvent: dichloromethane) instead of distillation under reducted pressure, there is obtained 1-n-propylpyrrole-2-carbonitrile (3.6 g, yield: 45%).
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